4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one
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Overview
Description
4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one typically involves multicomponent reactions (MCRs), which are known for their efficiency and high atom economy. One common method involves the reaction of a pyrimidine derivative with an oxane derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a corresponding pyrimidine oxide, while reduction may yield a pyrimidine alcohol.
Scientific Research Applications
4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an anticancer agent and as a component in drug delivery systems.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
4-Methoxy-1-(oxan-2-yl)pyrimidin-2-one can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidine derivatives: These compounds have a similar fused ring structure and are used in various therapeutic applications.
Pyrimidin-4-yl-oxazolidin-2-one derivatives: These compounds are known for their biological activity, particularly as enzyme inhibitors.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5580-87-0 |
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Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-methoxy-1-(oxan-2-yl)pyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-5-6-12(10(13)11-8)9-4-2-3-7-15-9/h5-6,9H,2-4,7H2,1H3 |
InChI Key |
YBHNULYZRFXEIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)N(C=C1)C2CCCCO2 |
Origin of Product |
United States |
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